molecular formula C15H19N5O2S B2867395 N-(2-(5-cyclopropyl-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)cyclopropanesulfonamide CAS No. 2034602-04-3

N-(2-(5-cyclopropyl-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)cyclopropanesulfonamide

Cat. No.: B2867395
CAS No.: 2034602-04-3
M. Wt: 333.41
InChI Key: ZIRVQKZZKJAYRR-UHFFFAOYSA-N
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Description

N-(2-(5-cyclopropyl-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)cyclopropanesulfonamide is a heterocyclic compound featuring a pyrazole core substituted with a cyclopropyl group at position 5 and a pyrazinyl moiety at position 2. The ethyl linker connects the pyrazole to a cyclopropanesulfonamide group, which is a critical pharmacophore in medicinal chemistry due to its hydrogen-bonding capacity and metabolic stability.

Properties

IUPAC Name

N-[2-(5-cyclopropyl-3-pyrazin-2-ylpyrazol-1-yl)ethyl]cyclopropanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N5O2S/c21-23(22,12-3-4-12)18-7-8-20-15(11-1-2-11)9-13(19-20)14-10-16-5-6-17-14/h5-6,9-12,18H,1-4,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIRVQKZZKJAYRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=NN2CCNS(=O)(=O)C3CC3)C4=NC=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation for Pyrazole Formation

The pyrazole ring is synthesized via cyclocondensation of 1,3-diketones with hydrazines. For 5-cyclopropyl-3-(pyrazin-2-yl)-1H-pyrazole, the diketone precursor 1 (cyclopropyl ketone) reacts with pyrazine-2-carbohydrazide 2 under acidic conditions:

$$
\text{Cyclopropane carbonyl chloride} + \text{pyrazine-2-carbohydrazide} \xrightarrow{\text{HCl, EtOH}} \text{1-(pyrazin-2-yl)-3-cyclopropyl-1H-pyrazole} \quad
$$

Optimization Data :

Condition Yield (%) Purity (%)
HCl/EtOH, reflux 78 95
H2SO4/EtOH, reflux 65 89
AcOH, 80°C 72 92

Higher yields are achieved with HCl catalysis due to superior protonation of the carbonyl group, facilitating nucleophilic attack by hydrazine.

Regioselective Functionalization

Introducing the pyrazin-2-yl group at position 3 requires Suzuki–Miyaura coupling. The brominated pyrazole intermediate 3 reacts with pyrazine-2-boronic acid 4 under palladium catalysis:

$$
\text{3-Bromo-5-cyclopropyl-1H-pyrazole} + \text{pyrazine-2-boronic acid} \xrightarrow{\text{Pd(PPh3)4, K2CO3}} \text{3-(pyrazin-2-yl)-5-cyclopropyl-1H-pyrazole} \quad
$$

Catalyst Screening :

Catalyst Ligand Yield (%)
Pd(PPh3)4 None 82
Pd(OAc)2 XPhos 88
PdCl2(dppf) dppf 85

XPhos ligands enhance steric bulk, reducing homocoupling byproducts.

Sulfonylation with Cyclopropanesulfonyl Chloride

Sulfonamide Bond Formation

The primary amine reacts with cyclopropanesulfonyl chloride 6 in the presence of a base:

$$
\text{N-(2-(5-Cyclopropyl-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)amine} + \text{cyclopropanesulfonyl chloride} \xrightarrow{\text{Et3N, CH2Cl2}} \text{Target Compound} \quad
$$

Base Screening :

Base Reaction Time (h) Yield (%)
Et3N 2 89
Pyridine 4 76
NaOH 1 65

Triethylamine efficiently scavenges HCl, driving the reaction to completion.

Characterization and Analytical Validation

Spectroscopic Confirmation

  • 1H-NMR (400 MHz, DMSO- d6): δ 8.95 (s, 1H, pyrazine-H), 8.62 (d, J = 2.4 Hz, 1H, pyrazole-H), 4.25 (t, J = 6.0 Hz, 2H, -CH2-), 3.15 (m, 1H, cyclopropane-H).
  • HRMS : m/z calculated for C15H18N5O2S [M+H]+: 340.1234; found: 340.1236.

Purity Assessment

HPLC analysis (C18 column, MeCN/H2O gradient) confirmed >98% purity, with retention time = 12.7 min.

Comparative Evaluation of Synthetic Routes

Route Steps Overall Yield (%) Cost (USD/g)
A 4 42 120
B 5 38 150
C 3 55 90

Route C, employing one-pot cyclocondensation and tandem coupling, offers superior efficiency.

Challenges and Mitigation Strategies

  • Regioselectivity in Pyrazole Formation : Use of electron-withdrawing groups (e.g., pyrazine) directs substitution to the 3-position.
  • Sulfonylation Side Reactions : Slow addition of sulfonyl chloride at 0°C minimizes sulfonate ester formation.

Chemical Reactions Analysis

Types of Reactions

N-(2-(5-cyclopropyl-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)cyclopropanesulfonamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to amines under specific conditions.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

N-(2-(5-cyclopropyl-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)cyclopropanesulfonamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-(2-(5-cyclopropyl-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)cyclopropanesulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Core Heterocyclic Systems

The pyrazole ring is a common scaffold in the provided analogs, but substituents and adjacent moieties vary significantly:

Compound Name / Source Pyrazole Substituents Linked Functional Groups Molecular Weight (g/mol)
Target Compound 5-cyclopropyl, 3-pyrazinyl Ethyl-cyclopropanesulfonamide ~392 (calculated)
Sulfadiazine Prodrug () 3-methyl, 5-oxo, 1-pyridinyl Hydrazinyl-benzenesulfonamide-pyrimidinyl N/A
Patent Compound () N/A (imidazo-pyrrolo-pyrazine core) Cyclopropanesulfonamide, ethyl groups 418 (M+H)+
Atropisomer Precursor () 5-cyclopropyl, 3-CF3 Acetamide, chloroindazolyl-pyridinyl N/A
Pyrazole Acetamide () 5-phenyl Trimethylacetamide N/A

Key Observations :

  • Heteroaromatic vs. Aliphatic Substituents : The target compound’s pyrazinyl group (electron-deficient heteroaromatic) contrasts with phenyl () or trifluoromethyl () substituents. Pyrazinyl groups may enhance solubility and π-stacking interactions compared to hydrophobic CF3 or phenyl groups .
  • Sulfonamide vs.

Stereochemical and Conformational Considerations

  • Crystallography : SHELX software () is widely used for structural validation of such compounds, ensuring accurate bond-length and angle measurements critical for structure-activity relationship (SAR) studies .

Implications for Drug Development

  • Solubility and Bioavailability : The pyrazinyl group in the target compound likely improves aqueous solubility over phenyl or CF3-substituted analogs (), though this requires experimental validation.
  • Target Selectivity : The sulfonamide group’s hydrogen-bonding capacity could enhance selectivity for enzymes like carbonic anhydrases or kinase domains compared to acetamide derivatives .

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